molecular formula C8H14ClNO B1436460 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride CAS No. 2060024-80-6

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride

Cat. No. B1436460
M. Wt: 175.65 g/mol
InChI Key: HSMDRSVFKVIOTP-UHFFFAOYSA-N
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Description

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride is a chemical compound with the CAS Number: 2060024-80-6 . It has a molecular weight of 175.66 .

Physical and Chemical Properties This compound is a powder and is stored at a temperature of 4 degrees Celsius . Its IUPAC name is hexahydro-2H-3,5-methanocyclopenta[b]furan-6-amine hydrochloride .

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing 4-azatricyclo [5.2.2.04,8] undecan-11-one, which shares structural similarities with 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride, was developed using hydrogenolysis and intramolecular alkylation (Bonjoch et al., 1987).
  • The compound has been used in the synthesis of novel carbocyclic nucleosides and Pro-Tides, hinting at its utility in nucleoside analogue development (Hřebabecký et al., 2007).
  • A study explored the preparation of trans-imidodiols in the norbornane series, utilizing derivatives of 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride for innovative synthetic approaches (Palchikov et al., 2007).

Application in Bioactive Molecule Synthesis

  • The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes, derived from this compound, is significant for creating potential bioactive molecules (Khlevin et al., 2012).
  • The structural and chemical properties of 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride have been utilized in the synthesis of novel racemic carbocyclic nucleosides, indicating its potential in antiviral research (Hřebabecký et al., 2005).

Advanced Chemical Reactions

  • Research on the "most twisted amide" synthesized from a derivative of this compound has provided insights into its unique chemical properties and reactions, contributing to advanced organic chemistry knowledge (Kirby et al., 2001).
  • The reduction of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, a related compound, by lithium aluminum hydride resulted in novel compounds with confirmed structures, enhancing understanding of chemical transformations (Kasyan et al., 1997).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c9-7-4-1-5-3-10-8(7)6(5)2-4;/h4-8H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDRSVFKVIOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1COC3C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride
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4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride

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